Product packaging for Asenapine 11-Hydroxysulfate(Cat. No.:CAS No. 1399103-21-9)

Asenapine 11-Hydroxysulfate

Cat. No.: B1146088
CAS No.: 1399103-21-9
M. Wt: 381.8 g/mol
InChI Key: MFUYPKMLVSJPJJ-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Asenapine 11-Hydroxysulfate is a major human metabolite of Asenapine, a second-generation antipsychotic that acts as a multi-receptor antagonist. Research on this metabolite is crucial for understanding the pharmacokinetics and metabolic pathways of the parent drug. Asenapine is known to be metabolized via direct glucuronidation by UGT1A4 and oxidative pathways by CYP1A2, producing various metabolites . Investigating this compound allows researchers to elucidate the drug's bioavailability, half-life, and clearance mechanisms, which are vital for toxicological profiling and pharmacological studies. Recent investigations have also revealed that Asenapine has a strong, unexpected activating effect on the TAAR1 receptor, a target known to regulate dopamine and serotonin signaling in key brain reward pathways . This discovery paves the way for new research into the potential therapeutic targets for substance use and neuropsychiatric disorders. Studying its metabolites, such as 11-Hydroxysulfate, can provide further insights into this novel mechanism of action and the overall pharmacodynamics of Asenapine, offering a valuable tool for advancing psychiatric and neuroscience research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClNO5S B1146088 Asenapine 11-Hydroxysulfate CAS No. 1399103-21-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1399103-21-9

Molecular Formula

C17H16ClNO5S

Molecular Weight

381.8 g/mol

IUPAC Name

[(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-yl] hydrogen sulfate

InChI

InChI=1S/C17H16ClNO5S/c1-19-8-14-12-6-10(18)2-4-16(12)23-17-5-3-11(24-25(20,21)22)7-13(17)15(14)9-19/h2-7,14-15H,8-9H2,1H3,(H,20,21,22)/t14-,15-/m1/s1

InChI Key

MFUYPKMLVSJPJJ-HUUCEWRRSA-N

SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O

Synonyms

(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol 5-(hydrogen sulfate)

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Asenapine 11 Hydroxysulfate

Identification of Precursor Metabolites to Asenapine (B1667633) 11-Hydroxysulfate

The biosynthesis of Asenapine 11-Hydroxysulfate is dependent on the initial formation of a hydroxylated intermediate. This precursor is the primary substrate for the subsequent Phase II sulfation reaction.

Role of Asenapine 11-Hydroxy as an Intermediate

Asenapine 11-Hydroxy is a critical intermediate metabolite in the pathway leading to this compound. nih.govnih.gov The metabolic cascade follows a logical sequence where the parent compound, asenapine, first undergoes Phase I oxidation to form Asenapine 11-Hydroxy. nih.gov This hydroxylated metabolite then serves as the direct substrate for a Phase II conjugation reaction, specifically O-sulfation, which results in the final product, this compound, also referred to as asenapine 11-O-sulfate. nih.gov Studies on the metabolism of asenapine have identified both 11-hydroxyasenapine (B583361) and its subsequent conjugated forms as excretory metabolites, confirming its role as a precursor. nih.gov

Phase I Oxidative Metabolism Leading to 11-Hydroxylation

The initial and rate-limiting step in the formation of this compound is the hydroxylation of the asenapine molecule at the 11-position. This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

EnzymeMethodMechanism of InhibitionInhibition Constant (Ki)Source
CYP1A2Human Liver Microsomes & SupersomesMixed3.2 µM nih.gov
CYP2D6Human Liver Microsomes & SupersomesCompetitive1.75 - 1.89 µM nih.gov
CYP3A4Human Liver Microsomes & SupersomesNon-competitive27.3 - 31.3 µM nih.gov

Mechanistic Aspects of Hydroxylation at the 11-Position

The hydroxylation of asenapine at the 11-position follows the general catalytic cycle of cytochrome P450 enzymes. This complex process involves the activation of molecular oxygen to create a highly reactive oxygen species capable of breaking a stable carbon-hydrogen (C-H) bond. nih.govnih.gov

The mechanism can be summarized in the following key steps:

Substrate Binding: Asenapine binds to the active site of the CYP enzyme, typically CYP1A2.

Electron Transfer: The heme iron in the enzyme's active site is reduced from its ferric (Fe³⁺) to its ferrous (Fe²⁺) state by an electron, usually from NADPH via the CPR reductase partner protein. nih.gov

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Oxygen Activation: A second electron is transferred, which cleaves the O-O bond. This, along with the uptake of two protons, results in the release of a water molecule and the formation of a potent oxidizing species known as Compound I (formally FeO³⁺). nih.gov

Hydrogen Abstraction: The highly reactive ferryl-oxo species of Compound I abstracts a hydrogen atom from the 11-position of the asenapine molecule, creating a transient carbon radical on the substrate. nih.gov

Hydroxyl Rebound: The hydroxyl group (•OH) then "rebounds" from the iron center to the carbon radical, forming the hydroxylated metabolite, Asenapine 11-Hydroxy. nih.gov This "hydrogen abstraction/rebound" mechanism is characteristic of P450-catalyzed hydrocarbon hydroxylation. nih.gov

Phase II Sulfation Pathways and Sulfotransferase (SULT) Enzymes

Following Phase I hydroxylation, the newly formed Asenapine 11-Hydroxy undergoes a Phase II conjugation reaction. This process, known as sulfation or sulfonation, involves the addition of a sulfonate group, which significantly increases the molecule's water solubility and prepares it for excretion. researchgate.net

Specific Sulfotransferase Isoforms Catalyzing the O-Sulfation of Asenapine 11-Hydroxy

The sulfation of Asenapine 11-Hydroxy is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.net While the specific SULT isoform responsible for the sulfation of Asenapine 11-Hydroxy has not been definitively identified in published literature, certain isoforms are strong candidates based on their known substrate specificities.

SULT1A1: This is a primary SULT isoform in the human liver and is responsible for the sulfation of a wide array of phenolic compounds, including many drugs and their metabolites. nih.govnih.govnih.gov Given its broad substrate specificity for small phenolic molecules, SULT1A1 is a plausible catalyst for the sulfation of the hydroxyl group on Asenapine 11-Hydroxy. nih.gov

SULT1E1: Known as estrogen sulfotransferase, SULT1E1 displays high affinity for sulfating estrogens and other steroid-like molecules at a hydroxyl group. nih.govresearchgate.nettandfonline.com The structural features of Asenapine 11-Hydroxy may make it a substrate for this enzyme as well.

The reaction involves the nucleophilic attack of the hydroxyl group of Asenapine 11-Hydroxy on the sulfur atom of PAPS, leading to the formation of this compound and leaving 3'-phosphoadenosine-5'-phosphate (PAP).

Enzyme FamilyCandidate IsoformTypical SubstratesLocationSource
Sulfotransferases (SULTs)SULT1A1Phenolic compounds, drugs, carcinogens, neurotransmittersLiver, intestine, kidney, and other tissues nih.govnih.gov
SULT1E1Endogenous and synthetic estrogens, estrogenic drugsLiver, adrenal glands, endometrium, placenta nih.govresearchgate.net

Enzymatic Reaction Mechanisms and Substrate Specificity for Sulfation

The formation of this compound from its precursor, 11-hydroxyasenapine, is a sulfation reaction. This type of phase II metabolic process is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). The general mechanism involves the transfer of a sulfonate group (SO3-) from a high-energy donor molecule to an acceptor group—in this case, the hydroxyl group of 11-hydroxyasenapine.

SULT enzymes are broadly distributed throughout various tissues in the body, with the highest concentrations typically found in the liver, which is a primary site of drug metabolism. While it is established that sulfation is a metabolic pathway for asenapine, the specific SULT isozyme(s) responsible for the conjugation of 11-hydroxyasenapine have not been explicitly identified in the reviewed scientific literature. The substrate specificity of SULTs can be overlapping, and multiple enzymes could potentially contribute to this metabolic step.

Cofactor Requirements for Sulfation (e.g., PAPS)

All sulfation reactions catalyzed by sulfotransferases require an activated sulfate (B86663) donor. This essential cofactor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). PAPS provides the high-energy sulfonate group that is transferred to the substrate. The availability of PAPS within the cell can be a rate-limiting factor for sulfation reactions. Therefore, the enzymatic formation of this compound is critically dependent on a sufficient intracellular supply of PAPS to facilitate the SULT-mediated conjugation of 11-hydroxyasenapine.

In Vitro Metabolic Formation Kinetics of this compound

In vitro systems, such as human liver microsomes and cultured hepatocytes, are standard tools used to investigate the metabolic pathways and kinetics of new chemical entities. These models allow for the characterization of metabolite formation and the enzymes involved.

Formation Rates in Human Liver Microsomes and Hepatocytes

Studies on the metabolism of asenapine have confirmed that it is extensively metabolized, with the primary routes being direct glucuronidation by UGT1A4 and N-demethylation predominantly via CYP1A2. Asenapine 11-O-sulfate has been identified as a circulating metabolite in humans, indicating its formation in hepatic systems.

However, specific quantitative data on the formation rates of this compound in either human liver microsomes or human hepatocytes are not extensively reported in the available scientific literature. Research has largely focused on quantifying the major metabolic pathways, and the sulfation pathway is considered a less prominent route.

Enzyme Kinetic Parameters (e.g., Km, Vmax) for this compound Formation

Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are crucial for understanding the efficiency of a metabolic pathway. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate.

Table 1: Enzyme Kinetic Parameters for this compound Formation
ParameterValueIn Vitro System
Km (Michaelis-Menten constant)Not ReportedHuman Liver Microsomes/Hepatocytes
Vmax (Maximum reaction velocity)Not ReportedHuman Liver Microsomes/Hepatocytes

Interspecies Differences in this compound Biotransformation (In Vitro Comparative Studies)

The metabolism of drugs can vary significantly between different species due to differences in the expression and activity of metabolic enzymes, including both CYP450s and phase II enzymes like SULTs. These differences are critical considerations during preclinical drug development. In vitro models such as liver microsomes and hepatocytes from various species (e.g., rat, dog, monkey, human) are commonly used to assess these potential differences.

For asenapine, interspecies differences in metabolism have been investigated, particularly concerning the cytochrome P450 enzymes. For example, studies in rat liver microsomes have examined the effect of asenapine on various CYP activities. However, specific in vitro comparative studies detailing the formation rates or kinetic parameters of this compound across different species are not available in the public literature. The focus of published interspecies comparisons for asenapine has remained on its primary metabolic pathways.

Table 2: Interspecies Comparison of this compound Formation (In Vitro)
SpeciesIn Vitro SystemRelative Formation Rate
HumanLiver Microsomes/HepatocytesData Not Reported
RatLiver Microsomes/HepatocytesData Not Reported
DogLiver Microsomes/HepatocytesData Not Reported
MonkeyLiver Microsomes/HepatocytesData Not Reported

Analytical Methodologies for Detection and Quantification of Asenapine 11 Hydroxysulfate in Research Matrices

Sample Preparation Techniques for In Vitro Metabolic Studies

Effective sample preparation is paramount to remove interfering endogenous substances from biological matrices, such as plasma or in vitro metabolic incubations, thereby enhancing the sensitivity and reliability of subsequent analyses. For polar metabolites like Asenapine (B1667633) 11-Hydroxysulfate, the selection of an appropriate extraction technique is crucial for achieving adequate recovery and minimizing matrix effects.

Protein Precipitation and Solid-Phase Extraction (SPE) for Complex Biological Matrices

Protein precipitation (PPT) is a widely used method for its simplicity and speed in removing proteins from plasma or serum samples. affinisep.com This technique involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the biological sample, which denatures and precipitates the proteins. affinisep.comdicp.ac.cn The sample is then centrifuged, and the resulting supernatant, containing the analyte of interest, is collected for analysis. affinisep.com For Asenapine and its metabolites, PPT with acetonitrile has been effectively utilized as a sample pre-treatment step before analysis by enzyme-linked immunosorbent assay (ELISA). researchgate.net

Solid-Phase Extraction (SPE) offers a more selective and efficient cleanup compared to protein precipitation. researchgate.net This technique separates components of a mixture based on their physical and chemical properties. For the analysis of Asenapine and its metabolites, including the sulfate (B86663) conjugate, automated SPE has been successfully implemented. nih.govnih.gov This approach not only provides cleaner extracts but also allows for higher throughput by automating the extraction process. nih.gov The use of specific SPE cartridges, such as reversed-phase or ion-exchange sorbents, can be tailored to the polarity and charge of Asenapine 11-Hydroxysulfate, ensuring optimal retention and subsequent elution, leading to a concentrated and purified sample ready for chromatographic analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of drug compounds and their metabolites from complex mixtures. tandfonline.com The choice of chromatographic mode and parameters is critical for resolving polar metabolites like this compound from the parent drug and other related substances.

Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic technique used for the analysis of Asenapine and its metabolites. tandfonline.com In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. While effective for the parent drug, separating highly polar metabolites such as sulfates and glucuronides can be challenging due to their limited retention on traditional RP columns.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for the retention and separation of highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This technique can provide enhanced retention for polar analytes like this compound, which may otherwise elute in the void volume in a reversed-phase system. The optimization of HILIC methods is essential for achieving reproducible and robust separation of these challenging polar metabolites.

Chromatographic Separation Parameters and Optimization (e.g., column chemistry, mobile phases, flow rates)

The successful separation of Asenapine and its metabolites, including this compound, relies on the careful optimization of several chromatographic parameters.

Column Chemistry: Various reversed-phase columns have been employed, including C8 and C18 chemistries. For instance, a Chromolith Performance RP-8e column (100 mm × 4.6 mm) has been used for the baseline separation of Asenapine from its metabolites. nih.gov Other methods have utilized columns such as Inertsil C8, SunFire C18, and Acquity BEH Shield RP18 for the separation of Asenapine and related impurities. researchgate.netnih.govwisdomlib.org

Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. researchgate.netijpsr.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. Common mobile phase compositions include acetonitrile mixed with buffers like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate, often with the addition of acids like formic acid or ortho-phosphoric acid to control pH. nih.govnih.gov For example, a mobile phase of acetonitrile, 5.0 mM ammonium acetate, and 10% formic acid (90:10:0.1, v/v/v) has been used effectively. nih.gov

Flow Rates and Elution Mode: Flow rates are typically in the range of 0.2 mL/min to 1.5 mL/min. researchgate.netijpsr.com Both isocratic and gradient elution modes can be used. Isocratic elution, where the mobile phase composition remains constant, offers simplicity, while gradient elution, where the mobile phase composition changes during the run, is often necessary to resolve complex mixtures of metabolites with varying polarities. researchgate.netnih.gov

Table 1: Examples of HPLC Parameters for Asenapine Analysis
ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Chromolith Performance RP-8e (100 x 4.6 mm)Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v)0.9MS/MS nih.gov
Acquity BEH Shield RP18 (100 x 2.1 mm, 1.7 µm)Gradient of Potassium Dihydrogen Phosphate buffer (pH 2.2) and Acetonitrile/Methanol0.2220 researchgate.net
SunFire C18 (250 x 4.6 mm, 5 µm)0.02 M Potassium Dihydrogen Phosphate:Acetonitrile (95:05, v/v, pH 3.5)1.0232 nih.gov
Hiber C18 (250 x 4.6 mm, 5 µm)0.05 M Potassium Dihydrogen Phosphate:Acetonitrile (60:40, v/v, pH 2.7)1.0270
Inertsil ODS 3V (150 x 4.6 mm, 5 µm)Acetonitrile:Water with Ortho Phosphoric Acid1.5270 ijpsr.com

Detection Modalities (e.g., UV-Vis Detection, Radioactivity Detection for Labeled Compounds)

Following chromatographic separation, sensitive and specific detection methods are required.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detection is a common and robust detection method for HPLC. The wavelength for detection is chosen based on the absorbance maximum of the analyte. For Asenapine and its related compounds, detection wavelengths are typically set between 220 nm and 278 nm. researchgate.netijpsr.comresearchgate.net

Radioactivity Detection: In metabolism studies, radiolabeled compounds, such as [¹⁴C]-Asenapine, are often used to trace the disposition of the drug. nih.gov After HPLC separation, a radioactivity detector can be placed in-line to detect and quantify the radiolabeled metabolites, including this compound. nih.gov This approach allows for the creation of metabolic profiles in various matrices like plasma, urine, and feces. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and sensitive quantification of drug metabolites. tandfonline.com Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is the gold standard for quantitative bioanalysis. nih.govnih.gov

For the analysis of Asenapine and its metabolites, including this compound, LC-MS/MS methods have been developed. nih.govnih.gov These methods typically utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. nih.gov Quantification is achieved using the multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This technique provides excellent selectivity and sensitivity for quantifying low concentrations of metabolites in complex biological fluids. nih.govxjtu.edu.cn For instance, a validated method for Asenapine and its metabolites, including 11-O-sulfate-asenapine (OSA), in human plasma demonstrated quantification ranges of 0.0500-20.0 ng/mL for OSA. nih.gov

Table 2: Example of MS/MS Parameters for Asenapine Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Asenapine (ASE)286.1166.0Positive ESI nih.gov
Asenapine 13C-d3 (Internal Standard)290.0166.1Positive ESI nih.gov

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of asenapine and its metabolites, including this compound. This technique is well-suited for polar and thermally labile molecules, making it ideal for ionizing metabolites that have been modified with polar groups like sulfate. In typical analyses, the mass spectrometer is operated in the positive ionization mode. Under these conditions, the analyte molecule accepts a proton to form a protonated molecular ion, [M+H]⁺. The generation of this precursor ion is the first step in mass spectrometric analysis and is fundamental for subsequent quantification and structural confirmation experiments. The efficiency of the ESI process allows for high sensitivity, enabling the detection of low concentrations of the metabolite in research samples.

Multiple Reaction Monitoring (MRM) for Selective Quantification

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used on triple quadrupole mass spectrometers for quantification. This technique significantly enhances the signal-to-noise ratio by filtering for both a specific precursor ion and a specific product ion. For this compound, the precursor ion would be its protonated molecule [M+H]⁺, which has a theoretical m/z of 366.1, derived from the addition of a sulfate group (SO₃, ~80 Da) to the hydroxylated asenapine structure.

While the exact MRM transition for this compound is not widely published, the transition for the parent compound, asenapine, is well-documented as m/z 286.1 → 166.0. The fragmentation process for the sulfated metabolite would likely involve an initial loss of the sulfate group, followed by fragmentation of the core asenapine structure. Therefore, a plausible MRM transition for this compound would monitor the precursor ion at m/z 366.1 and a characteristic product ion, potentially the same m/z 166.0 fragment observed for the parent compound. LC-MS/MS methods utilizing MRM have been developed to quantify 11-O-sulfate-asenapine (OSA) in human plasma within a concentration range of 0.0500 to 20.0 ng/mL.

Table 1: Mass Spectrometry Parameters for Asenapine and its Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Asenapine 286.1 166.0 Positive ESI
This compound (Predicted) 366.1 166.0 Positive ESI

High-Resolution Mass Spectrometry for Elemental Composition and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, is indispensable for determining the elemental composition of unknown or novel metabolites. HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the confident assignment of an elemental formula.

For this compound (C₁₇H₁₈ClNO₅S), the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated. By comparing the experimentally measured accurate mass to the theoretical value, the elemental formula can be confirmed. This confirmation is a critical step in the structural elucidation process, as it provides a level of certainty that cannot be achieved with nominal mass instruments. This technique is particularly valuable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Fragmentation Pathway Analysis in MS/MS for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that act as a "fingerprint" for a molecule, enabling its structural confirmation. In an MS/MS experiment, the protonated precursor ion of this compound (m/z 366.1) is isolated and then fragmented by collision-induced dissociation (CID).

The analysis of the resulting product ions helps to elucidate the structure. A primary and highly probable fragmentation step for a sulfated metabolite is the neutral loss of the SO₃ group (80 Da). This would result in a product ion corresponding to protonated 11-hydroxy-asenapine. Subsequent fragmentation of this ion would be expected to follow a pathway similar to that of asenapine itself, leading to characteristic product ions such as the one observed at m/z 166.0. By carefully analyzing the full product ion spectrum, the location of the sulfate group on the asenapine scaffold can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry provides crucial information regarding mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for complete structural elucidation. NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its three-dimensional structure and connectivity.

¹H-NMR and ¹³C-NMR Analysis for Full Structural Assignment

One-dimensional ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for structural assignment.

¹H-NMR: The proton NMR spectrum would provide information on the number of different types of protons and their electronic environments. The introduction of a sulfate group at the 11-position of the asenapine structure would induce significant changes in the chemical shifts of nearby protons. Specifically, protons on the aromatic ring bearing the sulfate group would experience a downfield shift due to the electron-withdrawing nature of the sulfate moiety. Integration of the signals would confirm the number of protons in each environment.

¹³C-NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom directly attached to the sulfate group (C-11) would show a significant chemical shift change compared to the parent compound. Other carbons in the vicinity would also be affected, providing further evidence for the position of sulfation.

2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Information

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within the molecule, which is necessary for a definitive structural proof.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton spin systems throughout the asenapine scaffold and confirm the integrity of the core structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Table 2: Application of NMR Techniques for Structural Elucidation

NMR Technique Information Provided Application to this compound
¹H-NMR Proton chemical environment, multiplicity, and integration. Determines changes in proton shifts, particularly in the aromatic region, due to the sulfate group.
¹³C-NMR Number and type of carbon atoms. Identifies the downfield shift of the C-11 carbon attached to the sulfate group.
COSY Shows proton-proton (¹H-¹H) correlations through bonds. Confirms the spin-spin coupling network within the core structure.
HSQC Shows direct one-bond proton-carbon (¹H-¹³C) correlations. Assigns specific protons to their directly attached carbons.
HMBC Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations. Provides definitive proof of the sulfate group's location by correlating nearby protons to the C-11 carbon.

Validation of Analytical Methods for this compound in Research Contexts

The validation of analytical methods is a critical process in scientific research to ensure the reliability, accuracy, and precision of experimental data. For a metabolite such as this compound, also referred to as 11-O-sulfate-asenapine (OSA), robust analytical methodologies are essential for its accurate quantification in various research matrices, particularly in human plasma.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method coupled with automated solid-phase extraction (SPE) has been established for the simultaneous determination of asenapine and three of its metabolites, including this compound, in human plasma. informaticsjournals.co.in The quantification of this compound using this method was found to be acceptable within a range of 0.0500 to 20.0 ng/mL. informaticsjournals.co.in

While the specific validation data for this compound from the definitive study is not publicly detailed, the principles of analytical method validation involve the assessment of several key parameters, including linearity, accuracy, precision, and specificity. For illustrative purposes, the validation parameters for the parent compound, Asenapine, can provide insight into the rigorous standards expected for its metabolites.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is typically evaluated by analyzing a series of calibration standards at different concentrations. The data is then plotted to generate a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (r²) value, ideally close to 1.0, indicates a strong linear relationship. For instance, in a validated method for Asenapine, a linear concentration range of 0.050–20.0 ng/mL was established with a correlation coefficient (r²) of ≥ 0.9996. researchgate.net

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the analyte that is successfully measured (% recovery) is calculated. High-percentage recovery indicates high accuracy. In studies of Asenapine, accuracy has been demonstrated with mean relative recovery values of approximately 87.3%. researchgate.net

Precision

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Low %RSD values indicate high precision. For Asenapine, intra-batch and inter-batch precision have been reported with a %CV of ≤ 5.8%. researchgate.net

The following interactive table illustrates typical precision and accuracy data for an analytical method, based on data for Asenapine.

Specificity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be present in the sample matrix, such as other metabolites or endogenous substances. This is typically assessed by analyzing blank matrix samples to ensure there are no interfering peaks at the retention time of the analyte. In the context of this compound, a specific method would demonstrate no significant interference from Asenapine, N-desmethylasenapine, or asenapine-N⁺-glucuronide at the chromatographic peak corresponding to this compound.

The following table summarizes the key validation parameters and their typical acceptance criteria in bioanalytical method validation.

Structural Elucidation and Chemical Characterization of Asenapine 11 Hydroxysulfate

Determination of Molecular Formula and Accurate Mass

The determination of the molecular formula and accurate mass of asenapine (B1667633) metabolites, including the 11-hydroxysulfate conjugate, is primarily accomplished through high-resolution mass spectrometry (HRMS). This technique provides the elemental composition of the molecule with high precision.

The molecular formula for Asenapine 11-Hydroxysulfate is established as C₁₇H₁₆ClNO₅S. This formula is derived from the addition of a sulfate (B86663) group (SO₃) to the hydroxylated form of asenapine (C₁₇H₁₆ClNO₂). The accurate mass is a critical parameter for the definitive identification of the compound in complex biological matrices. The theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements.

Table 1: Molecular Formula and Mass Data for this compound
ParameterValue
Molecular FormulaC₁₇H₁₆ClNO₅S
Molecular Weight (for isotopically labeled C₁₇H₁₃D₃ClNO₅S)381.83 g/mol
CAS Number1399103-21-9 chemicalbook.com

Metabolite identification studies utilize techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to isolate and identify compounds such as Asenapine 11-O-sulfate from biological samples. nih.gov

Elucidation of Sulfation Position through Spectroscopic Analysis

The precise location of the sulfate group on the asenapine molecule is determined through a combination of spectroscopic techniques. The nomenclature "Asenapine 11-O-sulfate" explicitly indicates that the sulfation has occurred at the oxygen atom attached to the 11th position of the asenapine core structure, following an initial hydroxylation event. nih.gov

The structural confirmation relies on advanced analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C-NMR analyses are instrumental in determining the connectivity of atoms within the molecule. The chemical shifts of protons and carbons adjacent to the sulfation site would be significantly different compared to the parent compound or other isomeric forms, thus confirming the 11-position.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is used to generate specific fragmentation patterns. The fragmentation of this compound will produce characteristic product ions that are indicative of the sulfate group's location.

Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present, including the characteristic stretches of the sulfate group.

Research on asenapine metabolism has confirmed the identification of various metabolites, including Asenapine 11-O-sulfate, through these spectroscopic methods, often in conjunction with authentic reference standards for comparison. nih.gov The presence of multiple regio-isomeric hydroxylated and conjugated metabolites necessitates these detailed spectroscopic analyses to differentiate between them. nih.gov

Stereochemical Characterization

The parent drug, asenapine, is a racemic mixture, meaning it consists of two enantiomers (non-superimposable mirror images): (3aR,12bR)-asenapine and (3aS,12bS)-asenapine. wikipedia.org The hydroxylation at the 11-position does not introduce a new chiral center to the molecule. However, the enzymatic processes responsible for metabolism can be stereoselective.

Enzymatic reactions in the body are often highly specific and may preferentially metabolize one enantiomer over the other. This phenomenon, known as stereoselective metabolism, could potentially lead to different plasma concentrations of the enantiomers of this compound. While the metabolism of asenapine is known to be extensive, specific studies detailing the stereochemical preferences of the sulfotransferase enzymes involved in the formation of this compound from its hydroxylated precursor are not widely available in the public domain. General principles of drug metabolism suggest that such stereoselectivity is possible.

Isomeric Considerations of this compound

The metabolism of asenapine is complex and leads to the formation of several isomers. nih.gov this compound is just one of several potential conjugated metabolites. The primary source of isomerism in this context is the initial position of hydroxylation on the asenapine molecule.

Studies have shown that asenapine can be hydroxylated at different positions, leading to regio-isomeric products. nih.gov For instance, hydroxylation can occur at the 10-position as well as the 11-position. Subsequent conjugation, such as sulfation or glucuronidation, at these sites results in a variety of positional isomers.

Table 2: Potential Positional Isomers of Asenapine Hydroxysulfate
Isomer NamePosition of Hydroxysulfate GroupMetabolic Precursor
This compound11-position11-Hydroxyasenapine (B583361) nih.gov
Asenapine 10-Hydroxysulfate (potential)10-position10-Hydroxyasenapine
Dihydroxyasenapine Conjugates10- and 11-positions10,11-Dihydroxyasenapine nih.gov

The formation of these "several regio-isomeric hydroxylated and conjugated metabolites" highlights the complexity of asenapine's metabolic pathways and the analytical challenge in distinguishing between these closely related structures. nih.gov

Chemical Synthesis of Asenapine 11 Hydroxysulfate for Research and Reference Applications

Synthetic Methodologies for Non-Labeled Asenapine (B1667633) 11-Hydroxysulfate

The preparation of non-labeled Asenapine 11-Hydroxysulfate for research purposes primarily focuses on the conversion of its immediate precursor, 11-Hydroxyasenapine (B583361). This process is designed to be efficient and yield a product of high purity suitable for use as a reference standard.

The most direct synthetic route to this compound involves the chemical sulfation of 11-Hydroxyasenapine. This reaction targets the hydroxyl group on the dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole ring system. The process is a type of esterification where the phenolic hydroxyl group of 11-Hydroxyasenapine reacts with a sulfating agent to form the sulfate (B86663) ester.

This chemical transformation typically utilizes a sulfur trioxide (SO₃) complex to introduce the sulfate moiety. The reaction is performed in an anhydrous organic solvent to prevent hydrolysis of the reactive sulfating agent. Common sulfating agents are complexes of SO₃ with a Lewis base, which helps to moderate the reactivity of the sulfur trioxide. mdpi.com Pyridine (B92270) is a frequently used base for this purpose, forming the SO₃·pyridine complex. mdpi.com

The general procedure involves dissolving 11-Hydroxyasenapine in a suitable solvent, such as pyridine or dichloromethane, followed by the addition of the sulfating agent. The reaction is stirred, often at a controlled temperature, until the starting material is consumed. A subsequent workup procedure, typically involving neutralization and purification by chromatographic methods, is employed to isolate the final product. mdpi.com

Table 1: Common Sulfating Agents for Hydroxyl Groups

Sulfating Agent Chemical Formula Typical Application
Sulfur trioxide pyridine complex SO₃·C₅H₅N Sulfation of alcohols and phenols under mild conditions. mdpi.com
Chlorosulfonic acid ClSO₃H A strong sulfating agent, often used in dichloromethane. mdpi.com
Sulfuric acid H₂SO₄ Used for sulfation, though can be harsh and lead to side products. mdpi.com

Preparation of Stable Isotope-Labeled this compound for Quantitative Analysis (e.g., [¹³CD₃]-Asenapine 11-Hydroxysulfate)

For quantitative bioanalytical studies, such as those using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are essential for achieving high accuracy and precision. pharmaffiliates.com For this compound, a commonly prepared labeled analog is [¹³CD₃]-Asenapine 11-Hydroxysulfate. pharmaffiliates.comclearsynth.com

The synthesis of this labeled compound follows a similar pathway to the non-labeled version but begins with an isotopically labeled precursor of Asenapine. The label, in this case, a methyl group containing one carbon-13 atom and three deuterium (B1214612) atoms ([¹³CD₃]), is introduced during the synthesis of the core Asenapine molecule. This is typically achieved by using a labeled methylating agent (e.g., ¹³CD₃-iodide) to introduce the N-methyl group on the pyrrole (B145914) ring.

Once the labeled Asenapine precursor is synthesized, it undergoes the same subsequent chemical transformations as the non-labeled route: enzymatic or chemical hydroxylation to form [¹³CD₃]-11-Hydroxyasenapine, followed by chemical sulfation to yield the final product, [¹³CD₃]-Asenapine 11-Hydroxysulfate. The presence of the stable isotopes results in a mass shift that allows it to be distinguished from the non-labeled analyte by a mass spectrometer, while its chemical properties remain nearly identical, making it an ideal internal standard. pharmaffiliates.com

Table 2: Properties of [¹³CD₃]-Asenapine 11-Hydroxysulfate

Property Value Source
CAS Number 1391745-00-8 pharmaffiliates.comclearsynth.com
Molecular Formula C₁₆¹³CH₁₃D₃ClNO₅S clearsynth.com
Molecular Weight 385.84 g/mol clearsynth.com
Application Isotope-labeled internal standard for quantitative analysis. pharmaffiliates.com

Characterization of Synthesized Reference Standards (e.g., Purity by HPLC, COA documentation)

The qualification of a newly synthesized batch of this compound as a reference standard requires rigorous analytical characterization to confirm its identity, purity, and potency. This is documented in a Certificate of Analysis (COA).

Purity Determination by HPLC: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the synthesized standard. wisdomlib.orgfda.gov A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is typically used to separate the main compound from any impurities, including starting materials, by-products, or degradation products. fda.goviajps.com

Common parameters for such a method include:

Column: An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column. wisdomlib.orgpragolab.cz

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or triethylamine) and an organic solvent like acetonitrile (B52724). wisdomlib.orgijpsr.com

Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 220 nm or 270 nm. wisdomlib.orgijpsr.com

The purity is calculated based on the relative peak area of this compound compared to the total area of all observed peaks in the chromatogram. A purity level of ≥98% is often required for reference standards.

Certificate of Analysis (COA): The COA is a formal document that provides comprehensive data on the quality and purity of the reference standard. It serves as proof that the material meets the required specifications.

Table 3: Example Structure of a Certificate of Analysis for this compound

Parameter Specification Method
Appearance White to off-white solid Visual
Identity Conforms to the structure ¹H NMR, Mass Spectrometry
Purity (by HPLC) ≥ 98.0% RP-HPLC with UV detection chemscene.com
Solubility Soluble in Methanol, DMSO Visual
Residual Solvents Meets ICH limits Gas Chromatography (GC)
Storage Condition 2-8°C, protected from light -

In Vitro and in Silico Characterization of Asenapine 11 Hydroxysulfate Molecular Interactions

Exploration of Potential for In Vitro Receptor Binding Affinity

There is a significant lack of specific data in the scientific literature regarding the in vitro receptor binding affinity of Asenapine (B1667633) 11-Hydroxysulfate. Studies on the metabolism of asenapine have generally concluded that its metabolites are inactive, suggesting they have a very low affinity for the same receptors as the parent compound. researchgate.netdrugbank.comnih.gov

The parent compound, asenapine, exhibits a complex pharmacodynamic profile with high affinity for a multitude of receptors, including serotonin (B10506), dopamine (B1211576), α-adrenergic, and histamine (B1213489) receptors, where it acts as an antagonist. nih.govpsychopharmacologyinstitute.comnih.gov The pharmacological activity of asenapine is primarily attributed to the parent drug itself. psychopharmacologyinstitute.com The formation of the 11-hydroxysulfate metabolite is a Phase II metabolic reaction, which typically increases the water solubility of a compound to facilitate its excretion. This process often leads to a significant reduction or complete loss of pharmacological activity, which is consistent with the general understanding of asenapine's metabolites.

Table 1: Reported In Vitro Receptor Binding Affinity for Asenapine 11-Hydroxysulfate

Receptor Binding Affinity (Ki, nM) Functional Activity
Dopamine D2 Data Not Reported Data Not Reported
Serotonin 5-HT2A Data Not Reported Data Not Reported
Serotonin 5-HT2C Data Not Reported Data Not Reported
Alpha-1 Adrenergic Data Not Reported Data Not Reported

In Vitro Assessment of Enzyme Inhibition or Induction Potential of this compound on Drug-Metabolizing Enzymes

Specific studies assessing the potential of this compound to inhibit or induce drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, have not been reported in the available scientific literature.

In contrast, the parent drug, asenapine, has been studied for its effects on these enzymes. In vitro studies have shown that asenapine is a potent inhibitor of CYP1A2 and CYP2D6, and a weak inhibitor of CYP3A4. nih.govresearchgate.netresearchgate.net It does not appear to affect CYP2C9 or CYP2C19 activities. nih.govresearchgate.net Furthermore, asenapine does not cause the induction of CYP1A2 or CYP3A4 activities in cultured human hepatocytes. psychopharmacologyinstitute.com Given that this compound is a more polar, conjugated metabolite, it is generally less likely to be a significant inhibitor or inducer of CYP enzymes compared to the parent drug, although direct experimental evidence is lacking.

Table 2: In Vitro Assessment of Enzyme Inhibition and Induction by this compound

Enzyme Inhibition Potential (IC50/Ki) Induction Potential
CYP1A2 Data Not Reported Data Not Reported
CYP2D6 Data Not Reported Data Not Reported
CYP3A4 Data Not Reported Data Not Reported
CYP2C9 Data Not Reported Data Not Reported
CYP2C19 Data Not Reported Data Not Reported

Computational Modeling of this compound

Specific computational modeling studies for this compound are not available in the current literature. However, the principles of these techniques can be described in the context of how they could be hypothetically applied to this metabolite.

The molecular structure of this compound can be derived from the known structure of asenapine. The addition of a sulfate (B86663) group to the 11-hydroxy position would alter the molecule's three-dimensional shape, polarity, and surface electrostatic potential. Computational chemistry software could be used to predict the most stable conformations of the molecule in a vacuum or in a simulated aqueous environment. These predictions would be crucial for subsequent docking studies.

Sulfotransferases (SULTs) are the enzymes responsible for the sulfation of compounds. Different SULT isoforms exhibit distinct but sometimes overlapping substrate specificities. nih.gov In silico methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, could be employed to predict which SULT isoform is most likely responsible for the formation of this compound from its precursor, 11-hydroxyasenapine (B583361). These models are built based on the known substrates of various SULT enzymes. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comdovepress.comresearchgate.net Docking simulations could be used to:

Understand Formation: Docking 11-hydroxyasenapine into the active site of various SULT enzymes could help identify the specific isoform responsible for its sulfation and provide insights into the binding interactions that facilitate this reaction.

Understand Lack of Activity: To investigate why this compound is pharmacologically inactive, it could be docked into the binding sites of the receptors that asenapine has a high affinity for (e.g., dopamine D2, serotonin 5-HT2A). The results of such simulations would likely show a lower binding affinity or a different binding mode compared to the parent drug, which could explain the lack of activity. The increased polarity and steric bulk of the sulfate group would likely hinder the optimal interactions with the receptor.

Stability Assessments in Simulated Biological Systems

There is no specific experimental data on the stability of this compound in simulated biological systems.

In general, the stability of a drug or metabolite is assessed in various simulated biological fluids to predict its fate in the body. pharmaceutical-journal.com Forced degradation studies on the parent drug, asenapine, have been conducted under conditions of acid and alkali hydrolysis, chemical oxidation, and exposure to sunlight and dry heat to identify its degradation products. researchgate.netnih.gov

Chemical Stability: This would involve assessing the degradation of this compound in solutions of varying pH and temperature to understand its intrinsic stability.

Hydrolytic Stability: The stability of the sulfate conjugate to hydrolysis would be of particular interest. While sulfate esters are generally stable, their hydrolysis can be influenced by pH and the presence of enzymes. nih.govresearchgate.netsemanticscholar.org Assessments would typically be carried out in simulated gastric and intestinal fluids to determine if the sulfate group is cleaved after oral administration, although this is not the intended route for asenapine. The stability in simulated plasma or blood would also be relevant.

Table 3: Stability of this compound in Simulated Biological Systems

Condition Stability Profile Half-life (t½) Degradation Products
Simulated Gastric Fluid (pH ~1.2) Data Not Reported Data Not Reported Data Not Reported
Simulated Intestinal Fluid (pH ~6.8) Data Not Reported Data Not Reported Data Not Reported
Simulated Plasma (pH ~7.4) Data Not Reported Data Not Reported Data Not Reported
Acid Hydrolysis Data Not Reported Data Not Reported Data Not Reported

Future Directions and Research Gaps in Asenapine 11 Hydroxysulfate Studies

Advancements in High-Throughput Analytical Technologies for Metabolite Profiling

A significant research gap exists in the high-throughput and sensitive quantification of Asenapine (B1667633) 11-Hydroxysulfate in complex biological matrices. While methods for the detection of asenapine and its primary metabolites have been developed, future research should focus on leveraging the latest advancements in analytical instrumentation to specifically enhance the profiling of its sulfated conjugate.

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful tool for this purpose. Future studies should aim to develop and validate robust UHPLC-MS/MS methods optimized for the unique physicochemical properties of Asenapine 11-Hydroxysulfate. This would involve the careful selection of chromatographic columns, mobile phases, and mass spectrometry parameters to achieve high resolution, sensitivity, and specificity. The development of such methods would enable rapid and reliable quantification in pharmacokinetic and metabolomic studies.

Furthermore, the application of High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems, could facilitate the confident identification and structural elucidation of not only this compound but also other potential, yet undiscovered, sulfated metabolites of asenapine. These technologies would be instrumental in building a more complete metabolic map of the parent drug.

Table 1: Potential High-Throughput Analytical Methods for this compound Profiling

Technology Potential Application for this compound Key Advantages
UHPLC-MS/MS Targeted quantification in plasma, urine, and tissue samples. High sensitivity, specificity, and throughput for pharmacokinetic studies.
HRMS (QTOF, Orbitrap) Untargeted screening and identification of sulfated metabolites. Accurate mass measurement for confident structural elucidation.

| Supercritical Fluid Chromatography (SFC)-MS | Chiral separation of potential stereoisomers. | Efficient separation of chiral compounds with reduced solvent consumption. |

Comprehensive Enzymatic Profiling of this compound Formation Across Human Sulfotransferase Isoforms

The formation of sulfate (B86663) conjugates is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.gov A critical knowledge gap is the identification of the specific human SULT isoforms responsible for the 11-hydroxysulfation of asenapine. Pinpointing the key enzymes is crucial for predicting inter-individual variability in metabolite formation due to genetic polymorphisms in SULT genes. nih.gov

Future research should involve a comprehensive screening of a panel of recombinant human SULT isoforms. This would entail incubating 11-hydroxyasenapine (B583361), the precursor to the sulfate metabolite, with individual SULT enzymes in the presence of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). By measuring the rate of this compound formation for each isoform, the primary contributing enzymes can be identified. The SULT1A and SULT1E subfamilies are often involved in the sulfation of phenolic compounds and would be key candidates for investigation. plos.orgresearchgate.net

Kinetic studies should then be performed on the identified isoforms to determine key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). This information is vital for developing in vitro-in vivo extrapolation (IVIVE) models to predict the in vivo clearance of 11-hydroxyasenapine via the sulfation pathway.

Table 2: Hypothetical Enzymatic Profiling of this compound Formation

SULT Isoform Relative Activity (%) Km (µM) Vmax (pmol/min/mg protein)
SULT1A1 100 5.2 250
SULT1A3 15 25.8 38
SULT1E1 60 8.9 150
SULT2A1 <5 N/D N/D

N/D: Not Determined. This table presents hypothetical data for illustrative purposes.

Development of Advanced In Vitro Models for Reproducible this compound Generation

The ability to reliably generate this compound in vitro is essential for conducting detailed toxicological assessments and drug-drug interaction studies. While traditional models such as human liver microsomes (HLMs) and cryopreserved primary human hepatocytes are valuable, they can suffer from limitations in long-term viability and batch-to-batch variability. nih.govmetwarebio.com

A significant area for future research is the development and validation of advanced in vitro models that can more accurately and reproducibly mimic in vivo hepatic metabolism. Three-dimensional (3D) hepatocyte culture systems, such as spheroids and organoids, offer a more physiologically relevant environment that can maintain hepatocyte function and metabolic competency for extended periods. semanticscholar.orgmdpi.comnih.gov These models would be invaluable for studying the long-term metabolic profile of asenapine and the factors that influence the formation of its 11-hydroxysulfate metabolite.

Furthermore, the emergence of microphysiological systems, or "liver-on-a-chip" technologies, presents an exciting frontier. mdpi.com These platforms allow for the co-culture of different liver cell types and the perfusion of culture medium, more closely replicating the architecture and dynamic environment of the liver. Utilizing such models could provide a highly controlled and reproducible system for generating and studying this compound.

Integration of Metabolomics and Proteomics for Holistic Understanding of Asenapine Metabolism and Metabolite Fate

To date, studies on asenapine metabolism have largely focused on identifying individual metabolites. A holistic understanding of the metabolic network and the physiological consequences of this compound formation is currently lacking. The integration of metabolomics and proteomics offers a powerful systems biology approach to bridge this gap. nih.govspringernature.comfrontiersin.org

Future research should employ untargeted metabolomics to profile the global changes in the metabolome of in vitro or in vivo systems following asenapine administration. This could reveal perturbations in endogenous metabolic pathways associated with the formation and presence of this compound. For instance, alterations in pathways related to sulfur-containing amino acids or energy metabolism could be identified.

Concurrently, proteomic analysis can provide a snapshot of the abundance of key proteins, including the SULT enzymes and other drug-metabolizing enzymes and transporters. By integrating these two 'omics' datasets, researchers can build comprehensive models of asenapine metabolism, linking changes in protein expression to alterations in metabolite levels. This integrated approach will be crucial for elucidating the broader biological impact of this compound and identifying potential biomarkers of drug response or adverse effects. mdpi.comresearchgate.netmssm.edu

Stereoselective Formation and Characterization of this compound Isomers

Asenapine is a chiral molecule, and it is well-established that the pharmacological and pharmacokinetic properties of enantiomers can differ significantly. fda.govwisc.edunews-medical.net While the chiral separation of the parent drug has been explored, a critical research gap exists in understanding the stereoselectivity of its metabolism, particularly the formation of this compound.

Future investigations should focus on determining whether the sulfation of 11-hydroxyasenapine is stereoselective. This would involve the use of chiral chromatography techniques, such as SFC-MS or chiral HPLC-MS/MS, to separate and quantify the individual enantiomers of this compound formed in in vitro enzymatic assays or in vivo samples. nih.govnih.govnih.govnih.gov

Furthermore, it will be important to characterize the specific SULT isoforms responsible for the potential stereoselective sulfation. This can be achieved by incubating the individual enantiomers of 11-hydroxyasenapine with a panel of recombinant SULT enzymes. Understanding the stereoselective metabolism of asenapine to its 11-hydroxysulfate metabolite is essential for a complete picture of its disposition and could have significant implications for its clinical pharmacology.

Table 3: Compound Names Mentioned in the Article

Compound Name
Asenapine
This compound
11-hydroxyasenapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.